(4-methoxycarbonylpyridin-3-yl)boronic acid
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Overview
Description
(4-Methoxycarbonylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C7H8BNO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxycarbonylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(4-Methoxycarbonylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxycarbonylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as enzymes, and modulate their activity by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
- **4-Pyr
Properties
Molecular Formula |
C21H24B3N3O12 |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
(4-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/3C7H8BNO4/c3*1-13-7(10)5-2-3-9-4-6(5)8(11)12/h3*2-4,11-12H,1H3 |
InChI Key |
PTAFAXISHYXODV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)OC)(O)O.B(C1=C(C=CN=C1)C(=O)OC)(O)O.B(C1=C(C=CN=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
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